molecular formula C9H8BrClO B13472165 1-(3-Bromo-5-chlorophenyl)propan-1-one

1-(3-Bromo-5-chlorophenyl)propan-1-one

Cat. No.: B13472165
M. Wt: 247.51 g/mol
InChI Key: UTJMBESKQVEVGL-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a derivative of propiophenone, characterized by the presence of bromine and chlorine atoms on the phenyl ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chlorophenyl)propan-1-one can be synthesized through the bromination of 1-(3-chlorophenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)propan-1-one is utilized in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-5-chlorophenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms on the phenyl ring allows for selective reactions and the formation of diverse derivatives .

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(3-bromo-5-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H8BrClO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3

InChI Key

UTJMBESKQVEVGL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

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